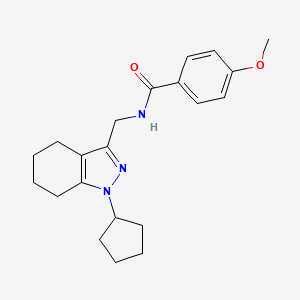
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclopentyl group attached to an indazole ring, which is further connected to a benzamide group via a methylene bridge . The indazole ring is a bicyclic compound consisting of two fused rings: a benzene ring and a pyrazole ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of a series of compounds, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides . These compounds showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting potential therapeutic applications for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Catalysis and Synthetic Applications
Xiong et al. (2018) developed a Cp*Rh(III)-catalyzed annulation method that combines N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives. This method highlights the compound's role in facilitating the formation of complex organic molecules through catalytic processes, demonstrating its importance in organic synthesis (Xiong, Xu, Sun, & Cheng, 2018).
Anticonvulsant Activity
Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant effects. Their research provided insights into the structure-activity relationships of these compounds, indicating their potential use in developing new treatments for epilepsy (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Antibacterial Agents Development
Bi et al. (2018) investigated 3-methoxybenzamide (3-MBA) derivatives as novel antibacterial agents targeting FtsZ, a bacterial cell division protein. Their work on isosteric replacement of the terminal amide with triazole led to compounds with increased antibacterial activity, offering a new direction for developing antibacterial agents (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).
Synthesis of Heterocyclic Compounds
Hanusek et al. (2006) explored the synthesis of 3-methyl-2-phenylquinazolin-4-thiones via acylation and subsequent cyclization of 2-amino-N-methyl-thiobenzamide. This research contributes to the field of heterocyclic chemistry, demonstrating the utility of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide and its derivatives in synthesizing novel heterocyclic compounds (Hanusek, Drabina, Sedlák, & Rosa, 2006).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-17-12-10-15(11-13-17)21(25)22-14-19-18-8-4-5-9-20(18)24(23-19)16-6-2-3-7-16/h10-13,16H,2-9,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHKNYPLYPVGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)
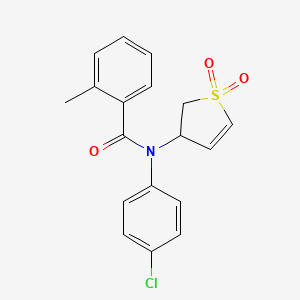
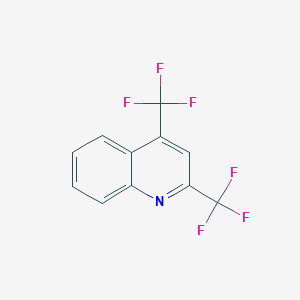
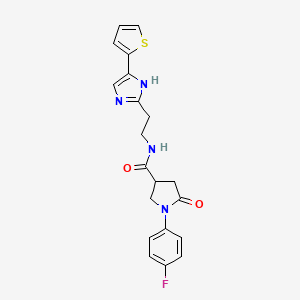
![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)
![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)

![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)
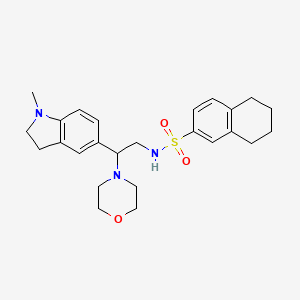
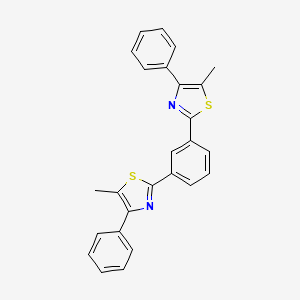
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)


